molecular formula C11H14ClNO3 B8382366 Methyl 4-(ethoxy(imino)methyl)benzoate hydrochloride CAS No. 99855-50-2

Methyl 4-(ethoxy(imino)methyl)benzoate hydrochloride

Cat. No.: B8382366
CAS No.: 99855-50-2
M. Wt: 243.68 g/mol
InChI Key: NBIQKPKGLPGRQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(ethoxy(imino)methyl)benzoate hydrochloride is a useful research compound. Its molecular formula is C11H14ClNO3 and its molecular weight is 243.68 g/mol. The purity is usually 95%.
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Properties

CAS No.

99855-50-2

Molecular Formula

C11H14ClNO3

Molecular Weight

243.68 g/mol

IUPAC Name

methyl 4-(C-ethoxycarbonimidoyl)benzoate;hydrochloride

InChI

InChI=1S/C11H13NO3.ClH/c1-3-15-10(12)8-4-6-9(7-5-8)11(13)14-2;/h4-7,12H,3H2,1-2H3;1H

InChI Key

NBIQKPKGLPGRQT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=N)C1=CC=C(C=C1)C(=O)OC.Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 2 L, three-necked round bottomed flask equipped with a magnetic stir bar, a temperature probe, addition funnel and nitrogen inlet was charged with methyl 4-cyanobenzoate (100 g, 620 mmol). The methyl 4-cyanobenzoate was dissolved in EtOH (438 mL) and cooled in an ice bath to 0° C. Acetyl chloride (353 mL, 4960 mmol) was added dropwise into the stirring solution over a 2 h period during which time an exotherm from 0° C. to 21° C. was noted. The reaction flask was capped, sealed with Parafilm®, and allowed to stir at 23° C. for 18 h. the resulting white solid was collected by vacuum filtration and washed with EtOH. The filtrate was concentrated until it became turbid and was then cooled in an ice bath. The resulting precipitate was collected by vacuum filtration, rinsed with EtOH, and the filtrate treated as described to give another crop. The solids were dried to give the title compound as a white solid (128 g, 85%): 1H NMR (400 MHz, CDCI3) δ 12.85 (br s, 1H), 12.20 (br s, 1H), 8.49 (m, 2H), 8.23 (m, 2H), 5.00 (q, 2H), 4.00 (s, 3H), 1.72 (t, 3H).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
438 mL
Type
solvent
Reaction Step Two
Quantity
353 mL
Type
reactant
Reaction Step Three
Yield
85%

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